N-ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide
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Overview
Description
“N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide” is a complex organic compound containing a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains amide groups, which are common in a wide range of chemical and biological applications .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the structure and configuration of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiophene ring and the amide groups. Thiophene rings can participate in electrophilic aromatic substitution reactions, while amides can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of the polar amide groups could influence its solubility in different solvents. The thiophene ring could also influence its stability and reactivity .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on “N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide”, it’s difficult to provide accurate safety information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .
Future Directions
The future research directions would depend on the properties and potential applications of the compound. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
properties
IUPAC Name |
N-ethyl-N'-(thiophen-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-10-8(12)9(13)11-5-7-3-4-14-6-7/h3-4,6H,2,5H2,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHITTISDIUHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-(thiophen-3-ylmethyl)oxalamide |
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